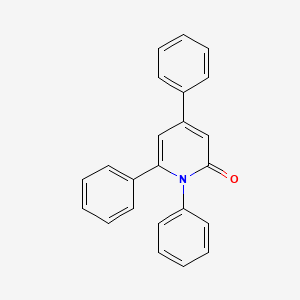
1,4,6-Triphenyl-2-pyridone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,6-Triphenyl-2-pyridone is a heterocyclic compound with the molecular formula C23H17NO. It is a derivative of 2-pyridone, which is a privileged structure in medicinal chemistry due to its presence in various biologically active molecules and pharmaceutical agents . The compound is characterized by the presence of three phenyl groups attached to the pyridone ring, which can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-Triphenyl-2-pyridone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1,3-dicarbonyl compounds with cyanoacetamides in the presence of a base such as sodium ethoxide. This reaction proceeds through a cyclization mechanism to form the pyridone ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
化学反应分析
Types of Reactions
1,4,6-Triphenyl-2-pyridone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl groups or the pyridone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxidized pyridone derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings or the pyridone ring .
科学研究应用
1,4,6-Triphenyl-2-pyridone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications due to its structural similarity to other bioactive pyridone derivatives.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of dyes and pigments
作用机制
The mechanism of action of 1,4,6-Triphenyl-2-pyridone involves its interaction with specific molecular targets. The compound can act as a hydrogen bond donor and acceptor, allowing it to interact with various biological molecules. Its phenyl groups can also participate in π-π interactions, enhancing its binding affinity to targets. The exact pathways and targets depend on the specific biological context and the derivatives used .
相似化合物的比较
Similar Compounds
2-Pyridone: The parent compound of 1,4,6-Triphenyl-2-pyridone, known for its biological activity.
4-Hydroxy-2-pyridone: Another derivative with significant biological properties.
1,2,6-Triphenyl-4(1H)-pyridinone: A similar compound with fungicidal activity.
Uniqueness
This compound is unique due to the specific arrangement of phenyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
62257-63-0 |
|---|---|
分子式 |
C23H17NO |
分子量 |
323.4 g/mol |
IUPAC 名称 |
1,4,6-triphenylpyridin-2-one |
InChI |
InChI=1S/C23H17NO/c25-23-17-20(18-10-4-1-5-11-18)16-22(19-12-6-2-7-13-19)24(23)21-14-8-3-9-15-21/h1-17H |
InChI 键 |
NZSUHQPVASIROZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















